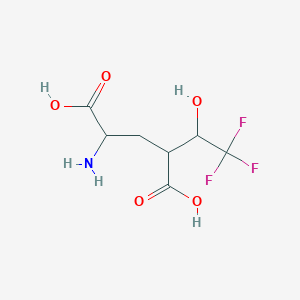![molecular formula C6H10IN3O B13186865 5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C6H10IN3O It is a triazole derivative, which means it contains a five-membered ring consisting of three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole typically involves the reaction of 4-methyl-1H-1,2,3-triazole with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as DMF or DMSO.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups.
科学的研究の応用
5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole depends on its specific application
Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can affect cellular pathways, such as signal transduction or gene expression, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
1,2-Bis(2-iodoethoxy)ethane: This compound has a similar structure but contains two iodoethoxy groups instead of one.
2-Iodoethanol: A simpler compound that serves as a precursor in the synthesis of 5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole.
Uniqueness
This compound is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
特性
分子式 |
C6H10IN3O |
|---|---|
分子量 |
267.07 g/mol |
IUPAC名 |
4-(2-iodoethoxymethyl)-5-methyl-2H-triazole |
InChI |
InChI=1S/C6H10IN3O/c1-5-6(9-10-8-5)4-11-3-2-7/h2-4H2,1H3,(H,8,9,10) |
InChIキー |
ATSOKWMONOLEBX-UHFFFAOYSA-N |
正規SMILES |
CC1=NNN=C1COCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


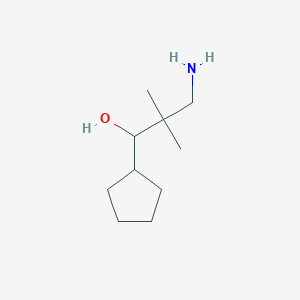
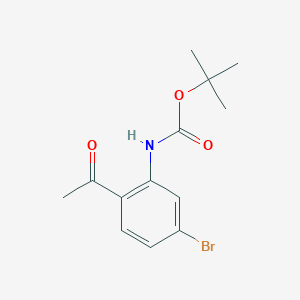
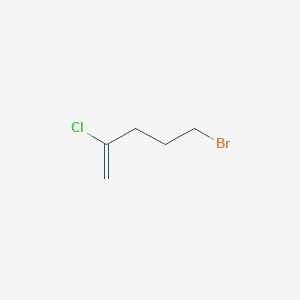
![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
![9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13186814.png)
amine](/img/structure/B13186817.png)
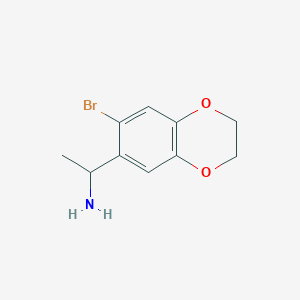
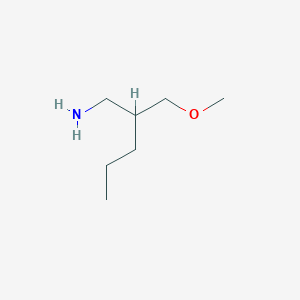

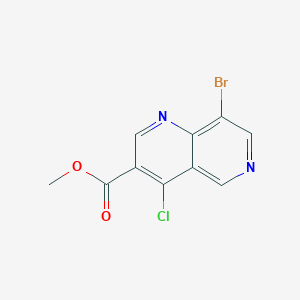
![tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13186868.png)
![(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine](/img/structure/B13186872.png)
